N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Coupling of the Two Fragments: The benzothiazole and pyrazole fragments are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Final Functionalization: The hydroxyl and carboxamide groups are introduced through subsequent reactions, such as ester hydrolysis and amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide
- N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide
Uniqueness
N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(13-2-5-15(6-3-13)23-9-1-8-22-23)11-20-19(25)14-4-7-16-18(10-14)26-12-21-16/h1-10,12,17,24H,11H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCECGJJJOUPBBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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